5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one
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Overview
Description
5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one, also known as 3-beta-hydroxy-6,16-alpha-dimethyl-5-pregnen-20-one, is a synthetic steroid compound with the molecular formula C23H36O2 and a molecular weight of 344.53 g/mol . This compound is part of the pregnane steroid family and is characterized by its unique structural modifications, including the presence of methyl groups at the 6 and 16 alpha positions.
Preparation Methods
The synthesis of 5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one involves several steps, starting from basic steroid precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable steroid precursor, such as pregnenolone.
Methylation: Introduction of methyl groups at the 6 and 16 alpha positions using methylating agents under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group at the 3 beta position using specific hydroxylating agents.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial production methods for this compound typically involve large-scale synthesis using similar steps but optimized for higher yields and cost-effectiveness. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group at the 3 beta position can undergo substitution reactions to form esters or ethers using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other steroid derivatives and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool to investigate steroid metabolism and signaling pathways.
Medicine: Explored for potential therapeutic applications, including its role in hormone replacement therapy and as a precursor for the synthesis of other pharmacologically active steroids.
Mechanism of Action
The mechanism of action of 5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one involves its interaction with specific molecular targets and pathways. As a steroid compound, it can bind to steroid receptors, modulating gene expression and influencing various physiological processes. The presence of methyl groups at the 6 and 16 alpha positions may enhance its binding affinity and selectivity for certain receptors, leading to distinct biological effects .
Comparison with Similar Compounds
5-Pregnen-6,16alpha-dimethyl-3beta-ol-20-one can be compared with other similar compounds, such as:
Pregnenolone: A precursor steroid with a similar structure but lacking the methyl groups at the 6 and 16 alpha positions.
Progesterone: Another steroid hormone with a similar backbone but different functional groups and biological activity.
Dexamethasone: A synthetic corticosteroid with structural similarities but distinct pharmacological properties.
The uniqueness of this compound lies in its specific structural modifications, which confer unique chemical and biological properties compared to other steroids.
Properties
Molecular Formula |
C23H36O2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-[(3S,8S,9S,10R,13S,14S,16R,17S)-3-hydroxy-6,10,13,16-tetramethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C23H36O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h14,16-18,20-21,25H,6-12H2,1-5H3/t14-,16+,17-,18+,20+,21-,22-,23+/m1/s1 |
InChI Key |
DRPLHESJRFWVSU-RQKNUZMPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC(=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)O)C |
Canonical SMILES |
CC1CC2C3CC(=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)O)C |
Origin of Product |
United States |
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